molecular formula C10H19N B13344015 (6-Methylspiro[2.5]octan-6-yl)methanamine

(6-Methylspiro[2.5]octan-6-yl)methanamine

Cat. No.: B13344015
M. Wt: 153.26 g/mol
InChI Key: NRNMYGWVRSUVJY-UHFFFAOYSA-N
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Description

(6-Methylspiro[2.5]octan-6-yl)methanamine is a spirocyclic amine derivative characterized by a unique bicyclic framework. The compound features a spiro[2.5]octane core, where a cyclopropane ring is fused to a cyclohexane ring, with a methyl group and a methanamine substituent at the 6-position. Its molecular formula is C₉H₁₇N (free base) or C₆H₁₃ClN₄ (hydrochloride salt), with a molecular weight of 176.65 g/mol (hydrochloride form) . The compound is cataloged under CAS number EN300-743916 and is commercially available as a hydrochloride salt, priced at €670/50mg . Its structural rigidity and compact spirocyclic architecture make it a valuable building block in medicinal chemistry, particularly for designing ligands with enhanced conformational stability .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(6-methylspiro[2.5]octan-6-yl)methanamine

InChI

InChI=1S/C10H19N/c1-9(8-11)2-4-10(5-3-9)6-7-10/h2-8,11H2,1H3

InChI Key

NRNMYGWVRSUVJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylspiro[2.5]octan-6-yl)methanamine typically involves the formation of the spirocyclic ring followed by the introduction of the methanamine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by reductive amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: (6-Methylspiro[2.5]octan-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-Methylspiro[2.5]octan-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy.

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (6-Methylspiro[2.5]octan-6-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (6-Methylspiro[2.5]octan-6-yl)methanamine and analogous spirocyclic amines:

Compound Name Molecular Formula MW (g/mol) Structural Features Biological Activity/Application Source
This compound C₆H₁₃ClN₄ 176.65 Spiro[2.5]octane core, methyl group, methanamine Building block for drug discovery
SN101 (4-cyano-4-azaspiro[2.5]octan-6-yl derivative) C₂₄H₂₃ClN₆O₃ 490.93 Spiro[2.5]octane with cyano-aza substitution Third-generation BTK inhibitor (anticancer)
6-Azaspiro[2.5]octan-6-yl quinolones C₁₉H₂₃FN₂O₃ 346.40 Aza-spiro[2.5]octane fused to quinolone Antimalarial agents (target cytochrome bc1)
(6-Oxaspiro[2.5]octan-1-yl)methanamine hydrochloride C₈H₁₆ClNO 177.67 Oxygen atom in spiro ring Research reagent (unspecified activity)
5-Oxaspiro[2.4]heptan-6-ylmethanamine C₇H₁₃NO 127.18 Smaller spiro[2.4]heptane core with oxygen Structural analog (collision studies)
2-(6-Azaspiro[2.5]octan-6-yl)aniline C₁₂H₁₇N₃ 203.28 Aniline substituent vs. methanamine Intermediate for kinase inhibitors

Key Findings:

Core Structure Variations :

  • The methyl-substituted spiro[2.5]octane in the target compound provides enhanced lipophilicity compared to azaspiro (e.g., SN101) or oxaspiro analogs (e.g., 6-oxaspiro derivatives). This may improve membrane permeability but reduce solubility .
  • 6-Azaspiro[2.5]octane derivatives () exhibit nitrogen-induced polarity, favoring interactions with enzymatic active sites (e.g., BTK or cytochrome bc1) .

Functional Group Impact :

  • Replacement of methanamine with aniline (e.g., 2-(6-Azaspiro[2.5]octan-6-yl)aniline) introduces aromaticity, enabling π-π stacking in kinase inhibitors .
  • Hydrochloride salt forms (e.g., target compound) enhance crystallinity and stability compared to free bases .

Biological Activity: Azaspiro compounds are prevalent in therapeutics (e.g., SN101 for cancer, 6-azaspiro quinolones for malaria), while methyl-spiro analogs are primarily used as synthetic intermediates . The oxaspiro variant () lacks reported bioactivity, suggesting its utility lies in structural exploration rather than direct therapeutic use .

Biological Activity

(6-Methylspiro[2.5]octan-6-yl)methanamine is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which consists of a bicyclic framework with a methanamine functional group. Its molecular formula is C10H17NC_{10}H_{17}N, with a molecular weight of approximately 153.26 g/mol. The spirocyclic architecture imparts distinctive chemical properties and reactivity, making it a versatile scaffold in various research applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the spirocyclic structure : This may involve cyclization reactions that create the bicyclic framework.
  • Introduction of the methanamine group : This step often requires specific reagents to ensure proper functionalization without disrupting the spirocyclic integrity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Preliminary studies suggest it may modulate biological pathways relevant to therapeutic applications, such as:

  • Receptor Binding : The compound may exhibit affinity for specific receptors, potentially influencing neurotransmission and other physiological processes.
  • Enzyme Modulation : It is believed to alter enzyme activity, which could lead to significant biological effects.

Potential Therapeutic Applications

The compound has been studied for its potential applications in several therapeutic areas:

  • Antitumor Activity : Some studies suggest that derivatives of spiro compounds exhibit cytotoxic effects against cancer cell lines .
  • Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
  • Neurological Implications : Given its interaction with nicotinic receptors, there is interest in exploring its effects on neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antitumor Studies : A study demonstrated that spiro compounds possess significant cytotoxicity against human lymphoblastic leukemia cells, indicating potential use in cancer therapy .
  • Receptor Interaction Studies : Research has shown that compounds with similar structures exhibit high affinity for α7 nicotinic acetylcholine receptors, suggesting this compound may share this property .
  • Mechanistic Insights : Investigations into the mechanisms revealed that the compound might inhibit specific signaling pathways involved in tumor progression or microbial resistance mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Functional GroupUnique Features
(6-Methylspiro[2.5]octan-6-yl)methanolSpirocyclicHydroxyl groupLacks amine functionality
(6-Methylspiro[2.5]octan-6-yl)acetic acidSpirocyclicCarboxylic acidContains a carboxylic acid instead of amine
N-methylspiro[2.5]octane-6-sulfonamideSpirocyclicSulfonamide groupDifferent functional group impacting reactivity

The distinct combination of a spirocyclic structure with a methanamine group enhances its reactivity and potential applications in both research and industry settings.

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